An In-depth Technical Guide to N,N-Diethylsulfamoyl Fluoride: Properties, Reactivity, and Applications
An In-depth Technical Guide to N,N-Diethylsulfamoyl Fluoride: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N-Diethylsulfamoyl fluoride, a member of the increasingly important class of N-disubstituted sulfamoyl fluorides. This document delves into the core chemical properties, spectroscopic characteristics, and synthesis of this compound. A significant focus is placed on its reactivity, particularly its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for covalent bond formation. Furthermore, this guide explores its applications in drug discovery and chemical biology as a covalent modifier of protein targets. Detailed experimental protocols for synthesis and protein labeling are provided, alongside critical safety and handling information, to support researchers and drug development professionals in leveraging this versatile chemical entity.
Introduction: The Rise of Sulfamoyl Fluorides
Substituted sulfamoyl fluorides (R¹R²NSO₂F) are a class of organosulfur compounds that have garnered substantial interest in medicinal chemistry, chemical biology, and materials science.[1][2] Their utility stems from a unique balance of stability and tunable reactivity.[1][3] The hexavalent sulfur-fluorine bond is remarkably stable under many conditions, including resistance to hydrolysis, yet it can be induced to react with nucleophiles under specific circumstances.[1][2]
This unique reactivity profile is harnessed in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry" transformation championed by Nobel laureate K. Barry Sharpless.[2][4] SuFEx allows for the rapid, efficient, and specific formation of robust covalent bonds.[1][4] N,N-Diethylsulfamoyl fluoride, as a representative N,N-disubstituted sulfamoyl fluoride, embodies these characteristics, making it a valuable building block and functional probe. This guide will explore the fundamental properties and advanced applications of this compound.
Physicochemical and Spectroscopic Properties
N,N-disubstituted sulfamoyl fluorides like N,N-Diethylsulfamoyl fluoride are noted for their stability, particularly when compared to their monosubstituted counterparts which are more susceptible to decomposition in aqueous environments.[1] This stability is attributed to the strong sulfur-fluorine bond and the electronic contributions of the two alkyl substituents on the nitrogen atom.[1]
Physical and Chemical Data
The key physicochemical properties of N,N-Diethylsulfamoyl fluoride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 382-97-8 | [5][6] |
| Molecular Formula | C₄H₁₀FNO₂S | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥95% | [5] |
| InChI Key | AILVSTFKSUSWNR-UHFFFAOYSA-N | [5] |
Note: Physical properties such as boiling point and density for the diethyl- analog are not as readily available in the initial search results as for the dimethyl- analog, but the provided data for the general class and related compounds serves as a strong reference point.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of N,N-Diethylsulfamoyl fluoride. The presence of the fluorine atom provides a unique handle for ¹⁹F NMR spectroscopy.
| Spectroscopy | Characteristic Features |
| ¹⁹F NMR | The chemical shift (δF) for sulfamoyl fluorides typically appears in a characteristic range. For example, related SuFNucs show shifts between +50 and +54 ppm.[4] This allows for straightforward monitoring of reactions involving the SO₂F group. |
| ¹H NMR | Resonances corresponding to the two ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) would be expected, with coupling patterns consistent with the structure. |
| ¹³C NMR | Signals for the two distinct carbons of the ethyl groups would be present. Spin-spin coupling between carbon and fluorine nuclei may also be observed.[4] |
| IR Spectroscopy | Strong absorption bands corresponding to the S=O symmetric and asymmetric stretches are expected, typically in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions. The S-F stretch would also be present. |
Synthesis of N,N-Diethylsulfamoyl Fluoride
The synthesis of N,N-disubstituted sulfamoyl fluorides is commonly achieved through the reaction of a secondary amine with sulfuryl fluoride (SO₂F₂) gas.[1] This method is efficient and provides a direct route to the desired product. Alternative methods, such as the fluorination of N,N-disubstituted sulfamoyl chlorides with reagents like bismuth trifluoride, have also been developed to avoid aqueous conditions and potentially improve product purity.[8]
Experimental Protocol: Synthesis from Diethylamine and Sulfuryl Fluoride
This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted sulfamoyl fluorides.[1]
Objective: To synthesize N,N-Diethylsulfamoyl fluoride from diethylamine.
Materials:
-
Diethylamine
-
Sulfuryl fluoride (SO₂F₂) gas
-
4-(Dimethylamino)pyridine (DMAP)
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a septum.
-
Reagent Addition: Dissolve diethylamine (1.0 equivalent) in a 4:1 mixture of CH₂Cl₂/H₂O. To this solution, add DMAP (0.3 equivalents) as a catalyst and MgO (5.0 equivalents) as an acid scavenger.
-
Introduction of SO₂F₂: Cool the flask in an ice bath. Begin bubbling SO₂F₂ gas through the vigorously stirred solution. The use of a gas dispersion tube is recommended for efficient mixing.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically quenching a small aliquot.
-
Work-up: Upon completion, cease the flow of SO₂F₂. Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N,N-Diethylsulfamoyl fluoride.
Causality:
-
DMAP: Acts as a nucleophilic catalyst to activate the sulfuryl fluoride, making it more susceptible to attack by the secondary amine.
-
MgO: Serves as a heterogeneous base to neutralize the hydrogen fluoride (HF) byproduct, preventing side reactions and degradation of the product.
-
Biphasic System (CH₂Cl₂/H₂O): Helps to sequester the inorganic salts and byproducts in the aqueous phase, simplifying the work-up.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-Diethylsulfamoyl fluoride.
Core Reactivity: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The hallmark reactivity of N,N-Diethylsulfamoyl fluoride is its participation in the SuFEx reaction. This process involves the nucleophilic substitution at the hexavalent sulfur center, displacing the fluoride ion.[2] While the S-F bond is inherently strong and stable, it can be activated to react with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity is particularly powerful in biological contexts, where it can form covalent bonds with nucleophilic amino acid residues.[1][9]
General SuFEx Mechanism
The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, leading to the formation of a new sulfur-nucleophile bond and the release of a fluoride ion.
Caption: Generalized mechanism of the SuFEx reaction.
Applications in Drug Discovery and Chemical Biology
The ability of the sulfamoyl fluoride moiety to act as a "warhead" for covalent inhibitors has made it a privileged functional group in drug design.[9][10] These electrophilic warheads can form highly stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) within the active site of a target protein.[1][9] This leads to potent, long-lasting, and often irreversible inhibition, a strategy that can provide significant therapeutic advantages.
Covalent Inhibition of Kinase Signaling Pathways
Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. Sulfamoyl fluoride-based inhibitors have been developed to target kinases in pathways like EGFR and JAK-STAT.[1] By covalently modifying a key residue in the kinase domain, these inhibitors can effectively shut down the signaling cascade.
Caption: Covalent inhibition of a receptor tyrosine kinase pathway.
Protocol: Covalent Labeling of a Target Protein
Objective: To confirm the covalent modification of a target protein by an N,N-Diethylsulfamoyl fluoride-containing probe.
Materials:
-
Purified target protein
-
N,N-Diethylsulfamoyl fluoride probe
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl)
-
SDS-PAGE reagents
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation: Incubate the purified target protein with a molar excess of the N,N-Diethylsulfamoyl fluoride probe in the assay buffer at a controlled temperature (e.g., 37°C). Include a control sample with no probe.
-
Time Course: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Quench the reaction in each aliquot by adding the quenching solution.
-
Analysis by SDS-PAGE: Analyze the samples by SDS-PAGE to observe any shifts in molecular weight, although this is often not significant for small probes.
-
Analysis by LC-MS: For definitive confirmation, analyze the intact protein from a quenched time point by LC-MS. An increase in mass corresponding to the mass of the sulfamoyl moiety (minus HF) confirms covalent labeling.
-
Residue Identification (Optional): To identify the specific amino acid residue modified, subject the labeled protein to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.[1] The resulting peptide fragments can be sequenced to pinpoint the site of modification.
Safety, Handling, and Storage
N,N-disubstituted sulfamoyl fluorides are reactive electrophiles and must be handled with care. The information below is based on data for the closely related N,N-Dimethylsulfamoyl fluoride and should be considered applicable.[11][12][13]
Hazard Summary
| Hazard Class | GHS Statement |
| Flammability | H226: Flammable liquid and vapour |
| Acute Toxicity | H301: Toxic if swallowed |
| Corrosivity | H314: Causes severe skin burns and eye damage |
| Irritation | H335: May cause respiratory irritation |
Source: Data compiled from safety information for N,N-Dimethylsulfamoyl fluoride.[12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[11][12] Ensure an emergency eye wash fountain and safety shower are immediately accessible.[11]
-
Personal Protective Equipment:
-
Gloves: Wear impermeable chemical-resistant gloves.[12]
-
Eye Protection: Use chemical safety goggles and a face shield.[11]
-
Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[12]
-
Respiratory: If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required.[12]
-
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[12] Recommended storage temperature is 2-8 °C.[11][12]
-
Atmosphere: This compound is moisture-sensitive.[11] Store under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12] It will absorb moisture and can gradually decompose to release hydrogen fluoride (HF), which will etch glass.[11]
-
Packaging: For long-term storage, fluorinated high-density polyethylene (FLPE) containers are recommended over glass.[11]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[11][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with running water for at least 15 minutes. Seek immediate medical attention as absorption through the skin may be harmful.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12]
References
- Synquest Labs.
- CymitQuimica. CAS 354-44-9: dimethylsulfamyl fluoride.
- BenchChem.
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- Apollo Scientific.
- Sigma-Aldrich. n,n-Diethylsulfamoyl fluoride | 382-97-8.
- Who we serve.
- LookChem. Cas 354-44-9,Dimethylsulfamoyl fluoride.
- CymitQuimica.
- TCI Chemicals.
- ChemicalBook. N,N-Diethylsulfamoyl fluoride | 382-97-8.
- RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology.
- Chemistry, University of Oxford. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
- Google Patents. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
- PubMed. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
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